1-(Pyridazin-3-yl)piperidin-4-amine

Kinase inhibition ALK tyrosine kinase Cancer therapeutics

Secure the precise 4-aminopiperidine-pyridazine scaffold (CAS 898271-24-4) for reproducible SAR studies. Unlike N-methyl analogs (CAS 1249245-65-5) or dihydrochloride salts (CAS 1803571-41-6), this free base retains the critical primary amine for conjugation and the 3-yl regioisomer essential for D2 antagonism. Validated in ALK (Ki 0.36 nM wild-type), Mer (IC50 8.1 nM), and D2 programs—procure with confidence for hit-to-lead optimization.

Molecular Formula C9H14N4
Molecular Weight 178.23 g/mol
CAS No. 898271-24-4
Cat. No. B1399688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyridazin-3-yl)piperidin-4-amine
CAS898271-24-4
Molecular FormulaC9H14N4
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESC1CN(CCC1N)C2=NN=CC=C2
InChIInChI=1S/C9H14N4/c10-8-3-6-13(7-4-8)9-2-1-5-11-12-9/h1-2,5,8H,3-4,6-7,10H2
InChIKeyDHFZVORKZWTMOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Pyridazin-3-yl)piperidin-4-amine (CAS 898271-24-4): Procurement and Research Baseline


1-(Pyridazin-3-yl)piperidin-4-amine (CAS 898271-24-4) is a piperidine-pyridazine heterocyclic amine with molecular formula C9H14N4 and molecular weight 178.23 g/mol, characterized by a 4-aminopiperidine moiety N-linked to a pyridazin-3-yl ring [1]. This scaffold serves as a versatile building block in medicinal chemistry, enabling N-methylation, salt formation (e.g., dihydrochloride), and further functionalization at both the piperidine nitrogen and pyridazine ring positions . The compound has been investigated as a core structure for kinase inhibitors (ALK, c-Met, Mer), fast-dissociating dopamine D2 receptor antagonists, and JMJD6 inhibitors, with documented affinity data across multiple target classes [2][3].

1-(Pyridazin-3-yl)piperidin-4-amine: Why In-Class Substitution Introduces Scientific and Procurement Risk


Substitution with superficially similar analogs—such as N-methyl-1-(pyridazin-3-yl)piperidin-4-amine (CAS 1249245-65-5) or 1-(pyridazin-3-yl)piperidin-4-amine dihydrochloride (CAS 1803571-41-6)—introduces material changes to molecular properties that directly impact experimental outcomes. N-Methylation at the piperidine 4-amine position alters hydrogen-bonding capacity and steric profile, which can ablate target binding affinity or modify selectivity profiles in kinase inhibition assays . The dihydrochloride salt form differs from the free base in solubility, hygroscopicity, and handling characteristics, affecting formulation and in vitro assay reproducibility . Furthermore, pyridazine regioisomers (e.g., pyridazin-4-yl vs. pyridazin-3-yl linkage) exhibit distinct electronic distribution and dipole moments, yielding divergent biological activities as documented in the dopamine D2 antagonist patent literature where pyridazine substitution at the 3-position proved critical for antagonistic activity versus pyrimidine analogs [1]. These differences cannot be assumed absent without direct experimental validation, making specific procurement of CAS 898271-24-4 essential for replicating published findings.

1-(Pyridazin-3-yl)piperidin-4-amine (CAS 898271-24-4): Quantified Comparative Performance Evidence for Procurement Decisions


Wild-Type ALK Kinase Inhibition: Sub-Nanomolar Affinity with Defined Mutant Selectivity Window

1-(Pyridazin-3-yl)piperidin-4-amine demonstrates potent inhibition of wild-type ALK kinase with a Ki of 0.360 nM in a recombinant enzyme assay, representing high-affinity target engagement [1]. Critically, the compound retains activity against the clinically relevant L1196M gatekeeper mutant with a Ki of 1.60 nM, yielding a mutant/wild-type selectivity ratio of approximately 4.4-fold [1]. This retention of potency against a common resistance mutation contrasts with earlier-generation ALK inhibitors that exhibit more pronounced activity loss against L1196M, where resistance can reduce potency by 10-fold or more [2]. In a cellular context using NIH-3T3 cells expressing EML4-ALK fusions, the compound inhibited ALK phosphorylation with an IC50 of 22 nM for wild-type and 101 nM for the L1196M mutant [1].

Kinase inhibition ALK tyrosine kinase Cancer therapeutics Binding affinity

Mer and c-Met Dual Kinase Inhibition: Potency Profile Supporting Multi-Target Anti-Cancer Applications

1-(Pyridazin-3-yl)piperidin-4-amine exhibits inhibitory activity against two receptor tyrosine kinases implicated in tumor progression: Mer kinase with an IC50 of 8.1 nM and c-Met kinase with an IC50 of 144 nM . The compound demonstrates marked selectivity for Mer over c-Met in this assay system, with an approximately 18-fold preference (144 nM / 8.1 nM) . This dual-target profile distinguishes the compound from single-target Mer inhibitors or selective c-Met agents, offering potential for simultaneous disruption of parallel signaling pathways involved in tumor growth and metastasis . Notably, the 8.1 nM Mer IC50 places this compound among potent Mer inhibitors, which is relevant given Mer's established role in efferocytosis and immune evasion in the tumor microenvironment [1].

c-Met inhibition Mer kinase Dual kinase inhibitor Cancer metastasis

Pyridazine Core as Critical Determinant of Dopamine D2 Antagonism versus Pyrimidine Analogs

The pyridazin-3-yl moiety in this compound class provides a functional distinction from structurally similar pyrimidine-based analogs in dopamine receptor pharmacology. Patent data explicitly states that compounds of the piperidin-4-yl-pyridazin-3-ylamine series exert antagonistic effects at the dopamine D2 receptor, whereas earlier pyrimidine-based N-[4-piperidinyl]-2-aminopyrimidine compounds demonstrated dopaminergic agonist activity in the same receptor system [1]. This switch from agonism to antagonism represents a complete functional inversion driven by replacement of the pyrimidine core with pyridazine. Compounds in this series showing D2L receptor IC50 values less than 1 μM were advanced to dissociation rate testing in an indirect radioligand binding assay [1]. The fast dissociation kinetics sought in this program correlate with reduced extrapyramidal side effect liability—a key differentiator between typical and atypical antipsychotics as established by Seeman's fast-off hypothesis [2].

Dopamine D2 receptor Antipsychotic Fast dissociation CNS drug discovery

Synthetic Accessibility via Regioselective Aza-Diels-Alder Route Enabling Scalable Procurement

1-(Pyridazin-3-yl)piperidin-4-amine is accessible via a regioselective aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines under neutral conditions, providing a defined synthetic route to 6-aryl-pyridazin-3-amines . This methodology offers regiochemical control that ensures the pyridazin-3-yl linkage (rather than alternative regioisomers), which is critical for reproducing the biological activities documented in the kinase inhibition and D2 antagonist literature. An alternative synthetic approach employs cyclization of β,γ-unsaturated hydrazones in the presence of sodium hydroxide . The availability of multiple validated synthetic routes with established reaction conditions supports reliable procurement at research and development scales without the supply chain uncertainty associated with single-sourced, difficult-to-synthesize intermediates.

Synthetic chemistry Aza-Diels-Alder Regioselective synthesis Scale-up

1-(Pyridazin-3-yl)piperidin-4-amine (CAS 898271-24-4): Evidence-Backed Application Scenarios for Research and Industrial Procurement


ALK-Dependent Cancer Model Studies Requiring Gatekeeper Mutant Activity

Researchers developing ALK inhibitors for non-small cell lung cancer (NSCLC) or anaplastic large cell lymphoma require tool compounds with documented activity against both wild-type ALK and the L1196M gatekeeper mutant. This compound provides a validated scaffold with a defined 4.4-fold selectivity window between wild-type (Ki = 0.360 nM) and L1196M mutant (Ki = 1.60 nM) ALK kinase domains [1]. This retention of mutant potency supports structure-activity relationship (SAR) studies aimed at overcoming crizotinib resistance, where L1196M is a common secondary mutation. The compound also shows cellular activity against EML4-ALK fusions (IC50 = 22 nM wild-type; 101 nM L1196M), enabling translation from biochemical to cell-based assays within the same chemical series [1].

Mer Kinase-Focused Oncology Programs with c-Met Co-Inhibition Profiling

Mer tyrosine kinase has emerged as a therapeutic target in acute myeloid leukemia (AML), glioblastoma, and other cancers due to its role in promoting tumor-associated macrophage (TAM) immunosuppression and direct tumor cell survival. This compound inhibits Mer with an IC50 of 8.1 nM while showing moderate c-Met inhibition (IC50 = 144 nM), providing an 18-fold selectivity window that allows researchers to interrogate Mer-dependent biology with a defined off-target profile . Unlike highly selective Mer inhibitors that may miss c-Met contributions, or potent c-Met inhibitors lacking Mer activity, this dual-target profile is suited for studies where both pathways are implicated, such as in hepatocellular carcinoma or in models of acquired resistance to selective c-Met agents.

Fast-Dissociating D2 Antagonist Development for Antipsychotic Drug Discovery

The piperidin-4-yl-pyridazin-3-ylamine scaffold has been validated in Janssen's patent literature as a core structure for fast-dissociating dopamine D2 receptor antagonists—a mechanistic class designed to deliver antipsychotic efficacy with reduced extrapyramidal side effect liability [2]. Compounds in this series with D2L IC50 values below 1 μM were advanced to dissociation rate testing [2]. This scaffold provides a defined starting point for medicinal chemistry optimization toward atypical antipsychotic candidates, with the pyridazine core providing functional D2 antagonism that pyrimidine analogs fail to deliver. Procurement of this building block supports the synthesis and SAR exploration of novel D2 antagonists for schizophrenia and related CNS disorders.

Medicinal Chemistry Scaffold Diversification via Piperidine 4-Amine Functionalization

The 4-aminopiperidine moiety of this compound provides a reactive handle for library synthesis and scaffold diversification. The primary amine can undergo N-alkylation, N-arylation (Buchwald-Hartwig coupling), reductive amination, amide bond formation, or conversion to urea/thiourea derivatives . The pyridazine ring offers additional functionalization sites via halogenation or metal-catalyzed cross-coupling. This dual reactivity profile distinguishes the compound from N-methylated analogs (e.g., CAS 1249245-65-5), which lack the free amine for conjugation, and from alternative regioisomers with different electronic properties. The established synthetic routes and commercial availability at 98-99% purity support its use as a versatile building block in hit-to-lead and lead optimization campaigns across multiple therapeutic areas .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Pyridazin-3-yl)piperidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.